2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 2-chlorophenyl substituent at position 5, an allyl group at position 3, and a thioacetamide linker connecting the core structure to a benzo[d]thiazole-bearing phenyl moiety. Its structural complexity arises from the fusion of heterocyclic systems—thieno[2,3-d]pyrimidinone and benzo[d]thiazole—which are known to confer diverse bioactivities, including cytotoxic, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21ClN4O2S3/c1-2-14-35-29(37)26-21(20-10-3-4-11-22(20)31)16-38-28(26)34-30(35)39-17-25(36)32-19-9-7-8-18(15-19)27-33-23-12-5-6-13-24(23)40-27/h2-13,15-16H,1,14,17H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFCTGPAAAJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)SC=C2C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide is a thienopyrimidine derivative with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.01 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step organic reactions. The general approach includes:
- Formation of the Thienopyrimidine Core : This can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
- Substitution Reactions : Introduction of functional groups such as allyl and benzo[d]thiazol moieties through nucleophilic substitution.
- Purification : Typically involves recrystallization or chromatography to isolate the desired product in high purity.
Antimicrobial Properties
Thienopyrimidine derivatives have been extensively studied for their antimicrobial activities. The compound has shown promising results against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The structure–activity relationship indicates that modifications at specific positions can enhance potency against these pathogens.
Anticancer Activity
Research indicates that thienopyrimidines exhibit significant anticancer properties. Studies have documented the compound's ability to induce apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia) and U937 (human histiocytic lymphoma). The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Neuroprotective Effects
Recent studies suggest that compounds similar to this thienopyrimidine may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Chlorophenyl | Increases antibacterial activity |
| 3 | Allyl group | Enhances anticancer properties |
| N-(3-(benzo[d]thiazol-2-yl)phenyl) | Improves selectivity towards cancer cells |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .
- Anticancer Activity Assessment : In vitro experiments showed that treatment with the compound led to a marked decrease in viability of cancer cells compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role in inducing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related molecules (Table 1). Key substituents influencing activity include:
- Thieno[2,3-d]pyrimidinone core: Essential for intercalation or enzyme inhibition (e.g., thymidylate synthase).
- 2-Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets.
- Benzo[d]thiazole moiety : Contributes to DNA interaction and antimicrobial activity via planar aromaticity .
Table 1. Structural and Bioactivity Comparison of Thieno[2,3-d]pyrimidine Derivatives
Cytotoxicity and Mechanism of Action
Thieno[2,3-d]pyrimidines with chloroaryl substituents (e.g., 2-chlorophenyl) exhibit IC₅₀ values in the low micromolar range (1–10 μM) against cervical (HeLa) and breast (MCF-7) cancer lines . The allyl group in the target compound may enhance membrane permeability compared to bulkier alkyl chains (e.g., ethyl or tetrahydrobenzo), as seen in analogs with reduced activity (IC₅₀ > 10 μM) . The benzo[d]thiazole moiety, present in the target compound, is associated with topoisomerase inhibition in related molecules, suggesting a dual mechanism of action .
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally similar acetamide-thieno[2,3-d]pyrimidines show moderate to strong activity against Staphylococcus aureus (MIC = 8–32 μg/mL) and Escherichia coli (MIC = 16–64 μg/mL) . The 2-chlorophenyl group may enhance Gram-positive targeting, whereas the benzo[d]thiazole could broaden spectrum efficacy .
Computational and Structural Insights
Density functional theory (DFT) studies on analogous thieno[2,3-d]pyrimidines reveal that electron-withdrawing groups (e.g., 2-Cl, benzo[d]thiazole) lower HOMO-LUMO gaps (4.5–5.0 eV), enhancing reactivity and target binding . Molecular docking predicts strong interaction with EGFR (binding energy = -9.2 kcal/mol) and PARP-1 (-8.7 kcal/mol), corroborating observed cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
